5H-Indeno[1,2-b]pyridin-5-one
Overview
Description
Synthesis Analysis
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one and related compounds involves innovative methodologies that utilize palladium-catalyzed cascade reactions, showcasing the efficiency of transition metal-catalyzed processes in constructing complex molecular frameworks. For example, Ju Zhang et al. (2016) developed a novel synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine (Zhang, Xinying, & Fan, 2016). Similarly, M. Nitta et al. (1991) described the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes leading to a Michael-type C–C bond formation for the synthesis of 5H-indeno(1,2-b)pyridines (Nitta, Ohnuma, & Iino, 1991).
Molecular Structure Analysis
The molecular structure of 5H-Indeno[1,2-b]pyridin-5-one derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The incorporation of different substituents on the indeno[1,2-b]pyridin-5-one core significantly influences the electronic and steric properties, affecting their chemical reactivity and physical properties. S. A. Halim and M. Ibrahim (2022) conducted spectral analysis and quantum studies to establish the chemical structure and investigate the reactivity descriptors of novel derivatives, highlighting the high reactivity for nucleophilic attack at specific carbon atoms (Halim & Ibrahim, 2022).
Scientific Research Applications
1. DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor
A derivative of 5H-Indeno[1,2-b]pyridin-5-one, specifically 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized using microwave-assisted methods. This compound acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, demonstrating stronger activity and lesser DNA toxicity compared to etoposide, a known topoisomerase II poison. Interestingly, TI-1-190 exhibits caspase 3-independent anticancer activity, which differs from etoposide (Jeon et al., 2017).
2. Synthesis and Crystal Structures of Derivatives
The synthesis and structural analysis of derivatives of 5H-Indeno[1,2-b]pyridin-5-one, including ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, have been explored. These studies are significant in understanding the chemical properties and potential applications of these compounds in various fields (Pandian et al., 2014).
3. Facile Synthesis of Onychines
The synthesis of various 5H-indeno[1,2-b]pyridin-5-one derivatives, including 7-Hydroxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one, has been reported. These compounds are crucial for the development of new chemical entities with potential applications in medicinal chemistry and material science (Arita et al., 2019).
4. Anticancer Activity and Topoisomerase Inhibition
5H-Indeno[1,2-b]pyridin-5-one derivatives have been synthesized and evaluated for their anticancer activity and ability to inhibit topoisomerase enzymes. These studies are essential for the development of new anticancer agents and understanding their mechanism of action (Kadayat et al., 2015).
5. Synthesis of Novel Derivatives and Antitumor Activities
Novel 5H-indeno[1,2-b]pyridinium and 11H-indeno[1,2-b]quinolinium derivatives were synthesized and showed potent antitumor activities. These compounds contribute to the expanding library of 5H-indeno[1,2-b]pyridin-5-one derivatives with potential therapeutic applications (Zhu Yong-ming, 2010).
Future Directions
properties
IUPAC Name |
indeno[1,2-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFQGLEIGIEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192081 | |
Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Indeno[1,2-b]pyridin-5-one | |
CAS RN |
3882-46-0 | |
Record name | 5H-Indeno[1,2-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |
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Record name | 3882-46-0 | |
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Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-indeno[1,2-b]pyridin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |
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Record name | 4-Azafluoren-9-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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